amine](/img/structure/B13460408.png)
[1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-yl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine: is an organic compound that features a unique structure combining an isoindoline ring with a propan-2-yl group and a methylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine typically involves the following steps:
Formation of Isoindoline Ring: The isoindoline ring can be synthesized through the reduction of phthalimide using hydrazine or other reducing agents.
Alkylation: The isoindoline ring is then alkylated with a suitable alkyl halide, such as 1-bromo-2-propanol, under basic conditions to introduce the propan-2-yl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the isoindoline ring or the propan-2-yl group using reducing agents like lithium aluminum hydride.
Substitution: The methylamine group can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Methylamine, alkyl halides, and other electrophiles.
Major Products:
Oxidation: Oxidized derivatives of the isoindoline ring.
Reduction: Reduced forms of the isoindoline ring or propan-2-yl group.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a potential candidate for drug development. It can interact with various biological targets, leading to therapeutic effects.
Biochemistry: It can be used as a probe to study enzyme mechanisms and other biochemical processes.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Production: It can be utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The isoindoline ring and the methylamine group can form specific interactions with these targets, leading to modulation of their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparación Con Compuestos Similares
1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine: Similar structure but with an ethylamine group instead of a methylamine group.
1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine: Similar structure but with a propylamine group instead of a methylamine group.
1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine: Similar structure but with a butylamine group instead of a methylamine group.
Uniqueness: The uniqueness of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methylamine group, in particular, can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-(1,3-dihydroisoindol-2-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H18N2/c1-10(13-2)7-14-8-11-5-3-4-6-12(11)9-14/h3-6,10,13H,7-9H2,1-2H3 |
Clave InChI |
QWLKJXAEOALLHX-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CC2=CC=CC=C2C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride](/img/structure/B13460328.png)
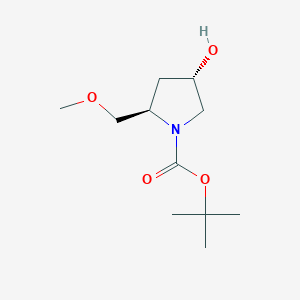
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylicacid](/img/structure/B13460338.png)

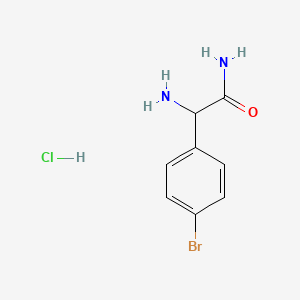
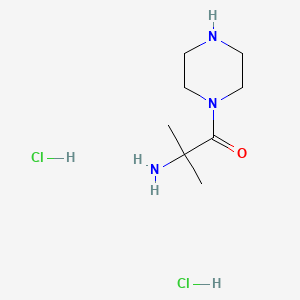
![[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride](/img/structure/B13460369.png)
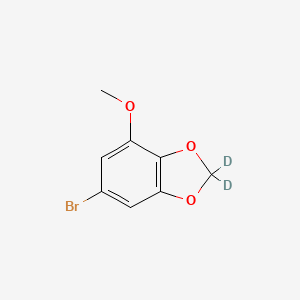

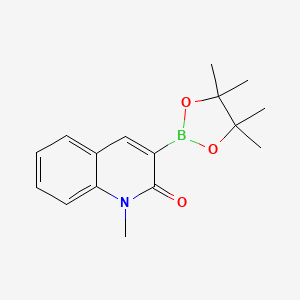

![Sodium [(carbamoylmethyl)sulfanyl]sulfonate](/img/structure/B13460394.png)
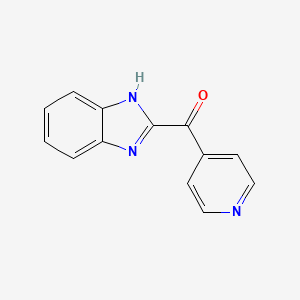
![[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride](/img/structure/B13460415.png)
